(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine
Description
“(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine” is a chiral piperazine derivative characterized by a methyl group at the 2S-position and an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) substituent at the N-1 position. The stereochemistry at the 2-position (S-configuration) and the tetrahydropyran moiety may influence its conformational stability, lipophilicity, and interactions with biological targets .
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
(2S)-2-methyl-1-(oxan-4-ylmethyl)piperazine |
InChI |
InChI=1S/C11H22N2O/c1-10-8-12-4-5-13(10)9-11-2-6-14-7-3-11/h10-12H,2-9H2,1H3/t10-/m0/s1 |
InChI Key |
VCAKCHWUEJRITH-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1CNCCN1CC2CCOCC2 |
Canonical SMILES |
CC1CNCCN1CC2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpiperazine with oxan-4-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of piperazine derivatives, including (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine, often involves catalytic processes. One such method is the catalytic cyclization of aminoethylethanolamine or diethylenetriamine using a suitable catalyst. This process is highly selective and efficient, making it suitable for large-scale production . Another method involves the use of a fixed-bed reactor with a Cu–Cr–La/γ-Al2O3 catalyst, which allows for the co-production of piperazine and its derivatives .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine include m-CPBA for oxidation, LiAlH4 for reduction, and various halogenated compounds for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced piperazine compounds, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to inhibit certain enzymes or receptors, leading to their therapeutic effects. The compound may interact with the epidermal growth factor receptor (EGFR) pathway, which is involved in cell proliferation and survival . By inhibiting EGFR, the compound can potentially exert anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse biological activities depending on substituent type, position, and stereochemistry. Below is a detailed comparison of “(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine” with structurally or functionally related compounds:
Substituent Position and Stereochemistry
- 4-Methylpiperazine Derivatives : In SARS-CoV-2 PLpro inhibitors, the 4-methylpiperazine substituent (e.g., compound 2 in ) showed superior activity (IC50 < 0.015 μM) compared to 2- or 3-methylpiperazine analogs, highlighting the critical role of substituent position . The S-configuration in the target compound may enhance target binding through stereospecific interactions, as seen in other chiral piperazines like Sch-350634 (CCR5 antagonist) .
- 2-Methylpiperazine Derivatives : Compounds with 2-methyl groups (e.g., ) demonstrated mixed dopaminergic receptor profiles, suggesting that stereochemistry (2S vs. 2R) can fine-tune selectivity for receptors like D2/D4 .
Substituent Type and Bioactivity
- Oxan/Tetrahydrofuran Moieties: The oxan-4-ylmethyl group in the target compound is structurally analogous to the tetrahydrofuran-2-ylmethyl group in .
- Electron-Withdrawing Groups : Trifluoromethylbenzyl substituents () enhance antimicrobial activity, whereas methyl groups () may reduce potency in certain contexts, underscoring the need for target-specific optimization .
Physicochemical Properties
- Lipophilicity : The oxan-4-ylmethyl group likely lowers logP compared to benzyl or arylpiperazines (e.g., mCPP in ), balancing solubility and membrane permeability .
- Acid-Base Behavior : Piperazines typically have pKa values ~8.5–10 (e.g., 8.99 in ), influencing ionization and absorption. The oxane ring may slightly alter pKa compared to unsubstituted piperazines .
Functional Outcomes
- Antimicrobial Activity : Piperazines with bulky aromatic substituents (e.g., bis(4-fluorophenyl)methyl in ) show superior antimicrobial effects, whereas alkyl groups like methyl may be less potent unless combined with electron-donating moieties .
- Receptor Selectivity : Substitution at N-1 (e.g., cyclopropylmethyl in ) or N-4 (e.g., methyl in Sch-350634) can dramatically alter receptor binding profiles, as seen in dopaminergic or CCR5 antagonists .
Key Research Findings and Trends
Position-Specific Effects : The 4-position of piperazine is critical for enzyme inhibition (e.g., PLpro in ), while the N-1 position influences receptor selectivity (e.g., σ1 in ) .
Stereochemical Sensitivity : The 2S-configuration in the target compound may confer advantages similar to (2S,5R)-piperazines in , where chirality dictated δ-opioid receptor affinity .
Hybrid Scaffolds : Combining piperazine with heterocycles (e.g., tetrahydropyran, coumarin) enhances target engagement and pharmacokinetics, as shown in and .
Biological Activity
(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine is a piperazine derivative characterized by a unique oxan group that enhances its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
The molecular formula of (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine is . The presence of the oxan group significantly influences its reactivity and biological properties, allowing it to interact with various biological targets more effectively than other piperazine derivatives.
The biological activity of (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine is primarily attributed to its interaction with neurotransmitter receptors. Preliminary studies suggest that it may bind to serotonin and dopamine receptors, which are critical in mood regulation and neuropharmacological effects. Additionally, the compound may inhibit specific enzymes or pathways involved in disease processes, similar to other piperazine derivatives known for their therapeutic potential.
Antimicrobial Activity
Research indicates that piperazine derivatives often exhibit antimicrobial properties. (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine has shown promise in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies suggest that it may affect cancer cell proliferation by interacting with the epidermal growth factor receptor (EGFR) pathway, which plays a crucial role in cell survival and growth.
Neuropharmacological Effects
Due to its structural modifications, (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine is being explored for its potential use in treating anxiety and depression. The oxan group may enhance the compound's binding affinity to neurotransmitter receptors, thereby improving its efficacy in neuropharmacology.
Structure-Activity Relationship (SAR)
The structure of (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine allows for various modifications that can influence its biological activity. For instance, altering the position of substituents on the piperazine ring can significantly impact its binding affinity and overall activity against specific targets.
| Modification | Effect on Activity |
|---|---|
| Methyl substitution at position 3 | Loss of both biochemical and whole-cell activities |
| Variation in the oxan group | Enhanced binding affinity to neurotransmitter receptors |
Case Studies
Several studies have highlighted the potential of piperazine derivatives, including (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent .
- Neuropharmacological Research : Investigations into piperazine derivatives have shown their ability to modulate neurotransmitter systems, suggesting that (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine could be further developed for treating mood disorders.
- Cancer Research : Preliminary data indicate that compounds within this class can inhibit cancer cell lines through mechanisms involving receptor modulation and enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
